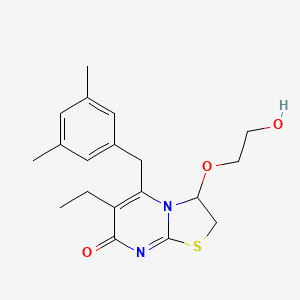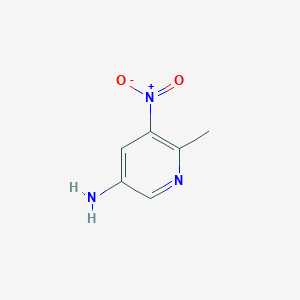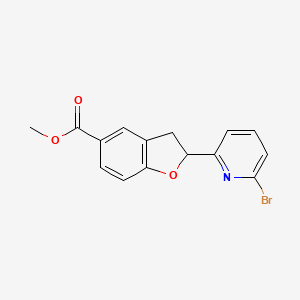
4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure features an indazole ring system, which is a fused bicyclic ring consisting of a benzene ring and a pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indazole Core: Starting from commercially available precursors, the indazole core can be synthesized through cyclization reactions.
Functionalization: The indazole core is then functionalized with an amino group at the 3-position.
Coupling Reaction: The functionalized indazole is coupled with a benzamide derivative through a condensation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
化学反応の分析
Types of Reactions
4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups back to amino groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may regenerate the original amino compound.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of 4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in key biological pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
類似化合物との比較
Similar Compounds
Indazole Derivatives: Compounds with similar indazole core structures.
Benzamide Derivatives: Compounds with similar benzamide functional groups.
Uniqueness
4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide is unique due to its specific substitution pattern and the presence of both indazole and benzamide moieties. This combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
920315-49-7 |
|---|---|
分子式 |
C21H19N5O |
分子量 |
357.4 g/mol |
IUPAC名 |
4-[(3-aminoindazol-2-yl)methyl]-N-(2-aminophenyl)benzamide |
InChI |
InChI=1S/C21H19N5O/c22-17-6-2-4-8-19(17)24-21(27)15-11-9-14(10-12-15)13-26-20(23)16-5-1-3-7-18(16)25-26/h1-12H,13,22-23H2,(H,24,27) |
InChIキー |
SPMRBVFLTNCEON-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C(=C4C=CC=CC4=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


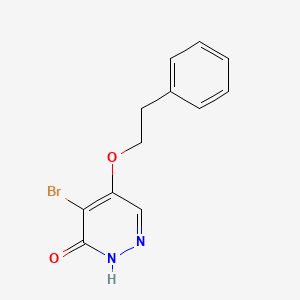
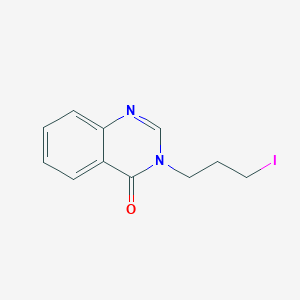
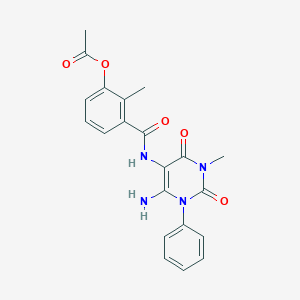



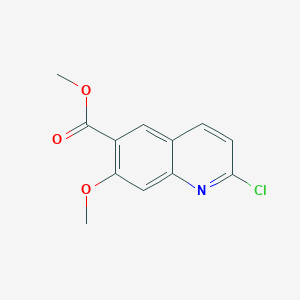

![[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12923207.png)
